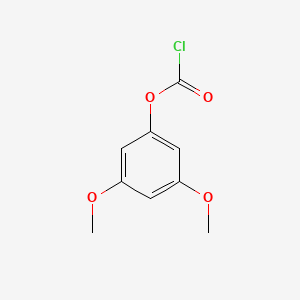

3,5-Dimethoxyphenyl Chloroformate

説明

Structurally, it belongs to the chloroformate family, which are reactive esters of chloroformic acid (ClCOOR). These compounds are widely employed in organic synthesis as acylating agents, particularly for introducing protecting groups or facilitating peptide couplings . Unlike simpler alkyl chloroformates (e.g., methyl or ethyl derivatives), aryl chloroformates like 3,5-Dimethoxyphenyl Chloroformate exhibit enhanced steric and electronic effects due to aromatic substituents, influencing their reactivity and physicochemical properties.

特性

分子式 |

C9H9ClO4 |

|---|---|

分子量 |

216.62 g/mol |

IUPAC名 |

(3,5-dimethoxyphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO4/c1-12-6-3-7(13-2)5-8(4-6)14-9(10)11/h3-5H,1-2H3 |

InChIキー |

MTCYQEYSUGFLCF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1)OC(=O)Cl)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyphenyl Chloroformate typically involves the reaction of 3,5-dimethoxyphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethoxyphenyl Chloroformate involves the use of large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of phosgene to a solution of 3,5-dimethoxyphenol in an appropriate solvent, such as dichloromethane, under a nitrogen atmosphere to prevent moisture ingress. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

3,5-Dimethoxyphenyl Chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with amines to form carbamates.

Esterification: Reacts with alcohols to form carbonates.

Hydrolysis: Reacts with water to form 3,5-dimethoxyphenol and carbon dioxide.

Common Reagents and Conditions

Amines: Used in the formation of carbamates, typically under mild conditions.

Alcohols: Used in the formation of carbonates, often in the presence of a base to absorb the hydrochloric acid formed.

Water: Hydrolysis reactions are usually carried out under acidic or basic conditions to facilitate the reaction.

Major Products

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

3,5-Dimethoxyphenol: Formed from hydrolysis.

科学的研究の応用

3,5-Dimethoxyphenyl Chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 3,5-Dimethoxyphenyl Chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways include the formation of carbamates and carbonates through nucleophilic substitution and esterification reactions.

類似化合物との比較

Table 1. Comparative Physicochemical Properties

*Estimated values based on increased molecular weight and methoxy substituent effects.

Key observations:

- Molecular Weight : 3,5-Dimethoxyphenyl Chloroformate’s molecular weight is ~48% higher than phenyl derivatives due to two methoxy groups.

- Volatility : Lower vapor pressure compared to alkyl and simpler aryl chloroformates, suggesting reduced inhalation hazards but increased persistence in environments.

- Hydrolysis : Like all chloroformates, it reacts violently with water, releasing HCl and CO₂ .

Research Findings and Data Analysis

- Structural Influence on Toxicity : Alkyl chloroformates (e.g., Ethyl) show higher acute inhalation risks due to volatility, while aryl derivatives like 3,5-Dimethoxyphenyl may pose greater dermal or chronic exposure risks .

- Synthetic Advantages: Methoxy substituents enable selective reactions in complex molecular architectures, a property less pronounced in unsubstituted phenyl or alkyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。